molecular formula C4H3Cl2N3 B584103 2-Amino-4,6-dichloropyrimidine-13C2 CAS No. 1346605-11-5

2-Amino-4,6-dichloropyrimidine-13C2

Cat. No.: B584103
CAS No.: 1346605-11-5
M. Wt: 165.974
InChI Key: JPZOAVGMSDSWSW-SUEIGJEOSA-N
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Description

2-Amino-4,6-dichloropyrimidine-13C2 is a stable isotope-labeled compound with the molecular formula C2H3Cl2N3. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,4,6-trichloropyrimidine with ammonia, followed by the selective substitution of chlorine atoms with carbon-13 labeled amines under controlled conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of 2-Amino-4,6-dichloropyrimidine-13C2 involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or chromatography to achieve high purity and isotopic enrichment. The compound is then packaged under inert conditions to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dichloropyrimidine-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, nitro derivatives, hydrazine derivatives, and alkynyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dichloropyrimidine-13C2 involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it has been shown to inhibit the production of nitric oxide by suppressing the activity of inducible nitric oxide synthase . This inhibition is achieved through the interaction of the compound with the enzyme’s active site, preventing the conversion of arginine to nitric oxide.

Comparison with Similar Compounds

2-Amino-4,6-dichloropyrimidine-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The stable isotope labeling of this compound provides unique advantages in research applications, allowing for precise tracking and analysis that are not possible with non-labeled or differently substituted analogs.

Properties

IUPAC Name

4,6-dichloro(4,6-13C2)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZOAVGMSDSWSW-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13C](N=C(N=[13C]1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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